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molecular formula C8H10ClNOS B8461520 4,5,6,7-Tetrahydro-7-oxobenzo[b]thiophen-4-amine hydrochloride CAS No. 58095-38-8

4,5,6,7-Tetrahydro-7-oxobenzo[b]thiophen-4-amine hydrochloride

Cat. No. B8461520
M. Wt: 203.69 g/mol
InChI Key: BYGAIZMVLHHNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04036979

Procedure details

The aqueous solution (280 ml.) of (+)-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophen-4-amine hydrochloride from Example 53 is stirred while 40 grams of KOCN in 95 ml. of water is added dropwise. The mixture is warmed to 70° C. for 1.5 hour and cooled to 10° C. The light brown solid is collected and washed well with 700 ml. of water. The product is then stirred with 110 ml. of cold methanol, collected, and washed with 50 ml. of cold methanol to afford 48 grams of the title compound, m.p. 247°-249.5° C. (dec.), [α]D24 = - 97.16° (c, 0.14 in methanol).
Quantity
280 mL
Type
reactant
Reaction Step One
Name
KOCN
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[O:2]=[C:3]1[C:8]2[S:9][CH:10]=[CH:11][C:7]=2[CH:6]([NH2:12])[CH2:5][CH2:4]1.[O:13]([C:15]#[N:16])[K]>O>[O:2]=[C:3]1[C:8]2[S:9][CH:10]=[CH:11][C:7]=2[CH:6]([NH:12][C:15]([NH2:16])=[O:13])[CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
280 mL
Type
reactant
Smiles
Cl.O=C1CCC(C2=C1SC=C2)N
Name
KOCN
Quantity
40 g
Type
reactant
Smiles
O([K])C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The product is then stirred with 110 ml
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C
CUSTOM
Type
CUSTOM
Details
The light brown solid is collected
WASH
Type
WASH
Details
washed well with 700 ml
CUSTOM
Type
CUSTOM
Details
of cold methanol, collected
WASH
Type
WASH
Details
washed with 50 ml

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(C2=C1SC=C2)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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